

solving enisamium iodide solubility and stability issues

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Compound of Interest

Compound Name: Amizon

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Technical Support Center: Enisamium Iodide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enisamium iodide. The information is presented in a question-and-answer format to directly address common challenges related to its solubility and stability.

Frequently Asked Questions (FAQs)

Solubility

- Q1: What is the aqueous solubility of enisamium iodide? Enisamium iodide is considered a highly soluble compound.^{[1][2]} Its aqueous solubility is dependent on pH and temperature.
- Q2: How does the solubility of enisamium iodide change with pH and temperature? The solubility of enisamium iodide increases with temperature. At 25°C, its solubility in buffer solutions ranging from pH 1.2 to 7.5 is approximately 60 mg/mL.^{[1][2]} At 37°C, the solubility increases significantly, ranging from 130 to 150 mg/mL across the same pH range.^{[1][2]}
- Q3: What is the Biopharmaceutics Classification System (BCS) class of enisamium iodide? Enisamium iodide is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which is characterized by high solubility and low permeability.^{[1][2]}

Stability

- Q4: What are the known stability issues with enisamium iodide? Enisamium iodide is reported to be sensitive to moisture, high temperatures, and light.[3] Degradation can occur through oxidation and hydrolysis, potentially leading to the formation of impurities.[3]
- Q5: Are there any known degradation products of enisamium iodide? While specific degradation products from forced degradation studies are not extensively detailed in the available literature, a study on the degradation of enisamium iodide in soil identified a half-life of 45 days.[1] Further research is needed to fully characterize the degradation products under various stress conditions relevant to pharmaceutical formulations.

Troubleshooting Guides

Issue 1: Incomplete Dissolution or Precipitation in Aqueous Solutions

- Problem: Difficulty in achieving complete dissolution or observing precipitation of enisamium iodide in aqueous buffers during an experiment.
- Possible Causes & Solutions:

Possible Cause	Recommended Solution
Insufficient Solvent Volume	Based on its solubility, ensure you are using a sufficient volume of solvent. At 37°C, at least 31.8 g of enisamium iodide can be dissolved in 250 mL of a buffer solution.[2]
Low Temperature	Increase the temperature of the solvent to 37°C to enhance solubility. The solubility is significantly higher at 37°C (130-150 mg/mL) compared to 25°C (around 60 mg/mL).[1][2]
pH of the Medium	While enisamium iodide has high solubility across a pH range of 1.2 to 7.5, ensure the pH of your medium is within this range for optimal dissolution.[1][2]

Issue 2: Observation of Impurities or Degradation During Analytical Testing

- Problem: Detection of unknown peaks or an increase in impurity levels during the analysis of enisamium iodide samples.
- Possible Causes & Solutions:

Possible Cause	Recommended Solution
Exposure to Light	Enisamium iodide is photosensitive.[3] Protect solutions and solid material from light by using amber-colored vials or by working under low-light conditions.
High Temperature Storage	Store enisamium iodide at controlled room temperature or as recommended by the supplier (some sources suggest 10°C - 25°C).[4] Avoid exposure to high temperatures to minimize thermal degradation.
Moisture Absorption	Enisamium iodide is hygroscopic.[3] Store the solid material in a desiccator or a tightly sealed container with a desiccant to prevent moisture-induced degradation.
Oxidative Degradation	The molecule may be susceptible to oxidation. [3] Consider purging solutions with an inert gas like nitrogen or argon. For formulation development, the inclusion of antioxidants could be evaluated.
Hydrolytic Degradation	Hydrolysis is a potential degradation pathway.[3] Prepare solutions fresh and use them within a reasonable timeframe. For long-term storage, consider lyophilization or storage as a solid.

Issue 3: Variability in Experimental Results

- Problem: Inconsistent results in assays involving enisamium iodide.
- Possible Causes & Solutions:

Possible Cause	Recommended Solution
Degradation of Stock Solutions	Prepare fresh stock solutions for each experiment. If storing stock solutions, validate their stability under the chosen storage conditions (e.g., temperature, light exposure) for a defined period.
Incompatibility with Other Reagents	Although specific incompatibilities are not widely reported, consider potential interactions with other components in your experimental setup. Perform compatibility studies if necessary.

Data Presentation

Table 1: Solubility of Enisamium Iodide in Aqueous Buffers

pH	Temperature (°C)	Solubility (mg/mL)	Reference
1.2 - 7.5	25	~60	[1] [2]
1.2 - 7.5	37	130 - 150	[1] [2]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol is adapted from a published study on the bioavailability of enisamium iodide.[\[1\]](#)[\[2\]](#)

- **Preparation of Buffer Solutions:** Prepare aqueous buffer solutions at the desired pH values (e.g., pH 1.2, 4.5, 6.8, and 7.5) using appropriate reagents as described in pharmacopeias.
- **Equilibration:** Add an excess amount of enisamium iodide to a known volume of each buffer solution in a sealed container.
- **Incubation:** Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

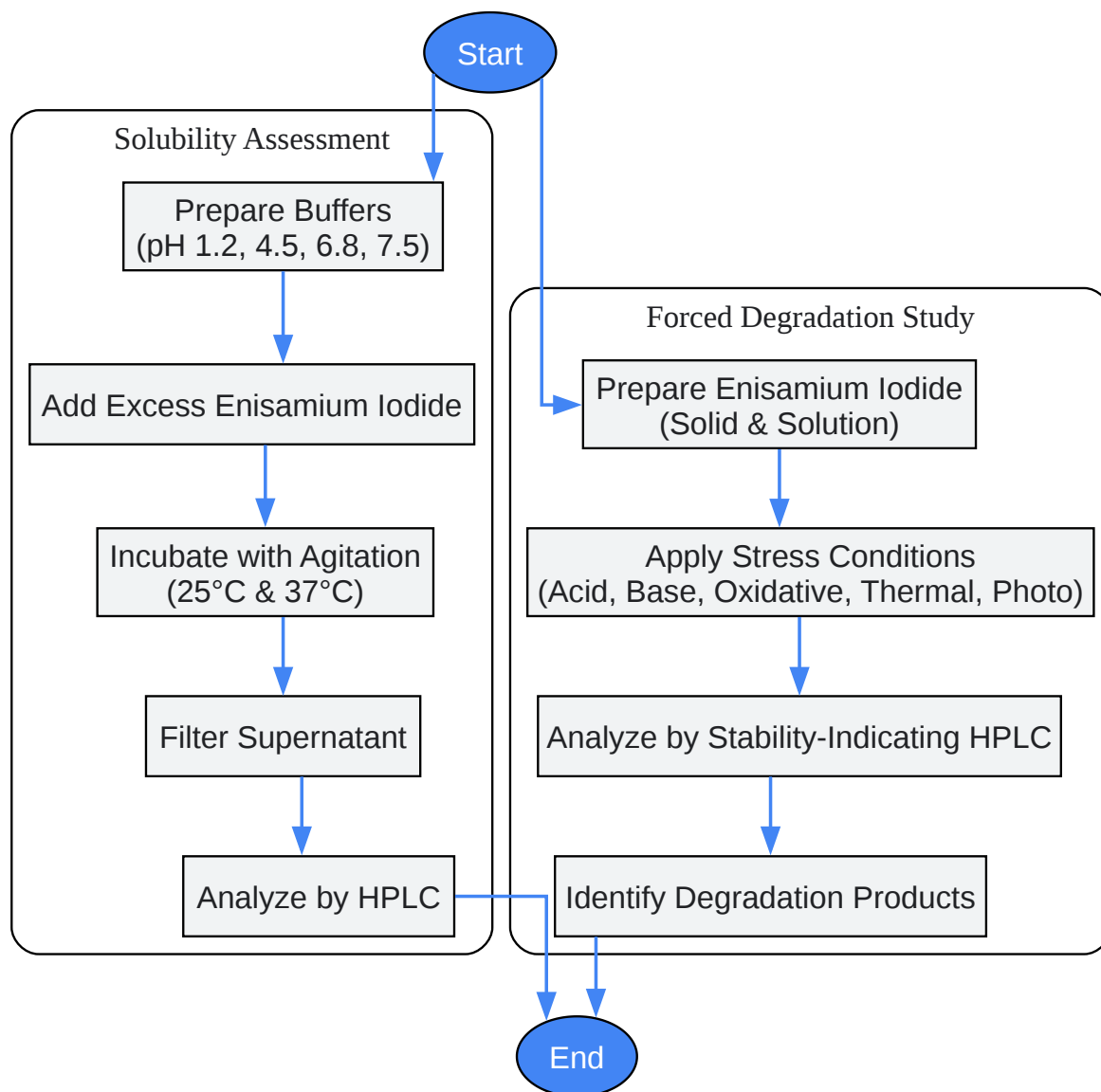
- **Sample Collection and Preparation:** After incubation, allow the samples to settle. Filter the supernatant through a suitable filter (e.g., 0.45 μm) to remove undissolved solid.
- **Quantification:** Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of enisamium iodide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Approach for a Forced Degradation Study

This is a general protocol to investigate the stability of enisamium iodide under various stress conditions.

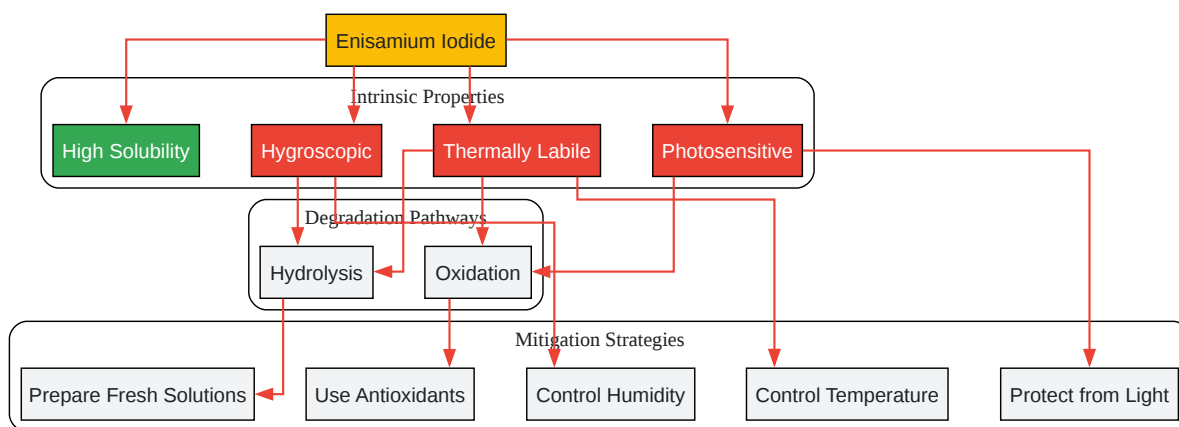
- **Sample Preparation:** Prepare solutions of enisamium iodide in a suitable solvent (e.g., water or a buffer). For solid-state studies, use the neat API.
- **Stress Conditions:**
 - **Acid Hydrolysis:** Add a strong acid (e.g., 0.1 N HCl) to the drug solution and heat (e.g., 60°C) for a defined period.
 - **Base Hydrolysis:** Add a strong base (e.g., 0.1 N NaOH) to the drug solution and keep at room temperature or heat for a defined period.
 - **Oxidation:** Add an oxidizing agent (e.g., 3% H_2O_2) to the drug solution and keep at room temperature for a defined period.
 - **Thermal Degradation:** Expose the solid drug to dry heat (e.g., 80°C) for a defined period.
 - **Photodegradation:** Expose the solid drug or drug solution to a light source (e.g., UV lamp) for a defined period, with a dark control sample stored under the same conditions.
- **Sample Analysis:** At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to determine the amount of remaining drug and the formation of any degradation products.

Visualizations



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Figure 1. Experimental workflow for assessing the solubility and stability of enisamium iodide.



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Figure 2. Logical relationships between the properties of enisamium iodide, its degradation pathways, and mitigation strategies.

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